molecular formula C23H20ClF3N4O B11809154 4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide

4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide

Cat. No.: B11809154
M. Wt: 460.9 g/mol
InChI Key: OXNSTMUHYOXXJR-MUXKCCDJSA-N
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Description

4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide is a complex organic compound that features a combination of aromatic rings, halogen, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring with substituents such as dimethylamino and trifluoromethyl groups can be synthesized through a series of reactions involving halogenation, nitration, and reduction.

    Benzylidene Formation: The benzylidene moiety is formed by the condensation of an aldehyde with a hydrazine derivative.

    Final Coupling: The final step involves coupling the pyridine derivative with the benzylidene derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, leading to the formation of amine derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group can enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic effects. For example, they could be investigated as potential anticancer agents or antimicrobial compounds.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the dimethylamino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide: shares similarities with other benzohydrazide derivatives, such as:

Uniqueness

The uniqueness of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly enhance the compound’s stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H20ClF3N4O

Molecular Weight

460.9 g/mol

IUPAC Name

4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide

InChI

InChI=1S/C23H20ClF3N4O/c1-30(2)21-13-18(23(25,26)27)12-20(29-21)17-6-4-5-15(11-17)14-28-31(3)22(32)16-7-9-19(24)10-8-16/h4-14H,1-3H3/b28-14-

InChI Key

OXNSTMUHYOXXJR-MUXKCCDJSA-N

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N\N(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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